Bienvenue dans la boutique en ligne BenchChem!

JW67

Tankyrase inhibition Wnt/β-catenin signaling Biochemical IC50

JW67 is a trispiro[indoline-dioxane]dione tankyrase inhibitor (TNKS1/2) that stabilizes Axin and drives β-catenin degradation via the destruction complex (IC50 1.17 μM). Unlike PORCN inhibitors (IWP-2), TCF blockers (iCRT-14), or CBP antagonists (ICG-001), JW67 uniquely targets the Axin/GSK-3β/APC axis. Even among tankyrase inhibitors, its micromolar potency differs from high-affinity XAV939 (nM range)—substituting without concentration adjustment compromises target engagement. Validated in HCT116/SW480 CRC lines (GI50 7.8 μM, G1/S arrest) and MSC trilineage differentiation protocols. Ideal for TOPFlash reporter assays, synergy screens with paclitaxel, and stem cell fate studies requiring pathway selectivity over Shh/NF-κB. Select JW67 for destruction-complex-focused Wnt investigation.

Molecular Formula C21H18N2O6
Molecular Weight 394.4 g/mol
CAS No. 442644-28-2
Cat. No. B1662962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJW67
CAS442644-28-2
SynonymsTrispiro[3H-indole-3,2'-[1,3]dioxane-2'',3'''-[3H]indole]-2,2'''(1H,1'''H)-dione
Molecular FormulaC21H18N2O6
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESC1C2(COC3(O1)C4=CC=CC=C4NC3=O)COC5(C6=CC=CC=C6NC5=O)OC2
InChIInChI=1S/C21H18N2O6/c24-17-20(13-5-1-3-7-15(13)22-17)26-9-19(10-27-20)11-28-21(29-12-19)14-6-2-4-8-16(14)23-18(21)25/h1-8H,9-12H2,(H,22,24)(H,23,25)
InChIKeyBTXRSHKJNDFHGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JW67 (CAS 442644-28-2): Small Molecule Tankyrase Inhibitor Targeting Canonical Wnt/β-Catenin Destruction Complex for Colorectal Cancer and Stem Cell Research


JW67 (CAS 442644-28-2) is a synthetic small molecule tankyrase inhibitor (TNKS1/2) [1] that targets the β-catenin destruction complex (GSK-3β/AXIN/APC) to induce β-catenin degradation . It inhibits canonical Wnt pathway signaling with an IC50 of 1.17 μM . JW67 is structurally classified as a trispiro[indoline-2,2'-[1,3]dioxane] dione derivative (molecular formula C21H18N2O6, MW 394.38) , and is widely utilized as a pharmacological probe in colorectal cancer research and Wnt-dependent stem cell differentiation studies [2].

Why JW67 Cannot Be Interchanged with Other Tankyrase Inhibitors or Wnt Pathway Modulators in Assay Design


Within the Wnt/β-catenin inhibitor landscape, compounds are often erroneously assumed to be functionally equivalent due to shared pathway targeting. However, JW67 operates specifically as a tankyrase inhibitor (TNKS1/2) [1] that stabilizes Axin and promotes β-catenin degradation via the destruction complex [2]. This mechanism is distinct from PORCN inhibitors (e.g., IWP-2), β-catenin/TCF interaction blockers (e.g., iCRT-14), or CBP/β-catenin antagonists (e.g., ICG-001) [1]. Furthermore, even among tankyrase inhibitors, JW67 exhibits a biochemical potency profile (IC50 1.17 μM) that is orders of magnitude different from high-affinity counterparts such as XAV939 (TNKS1/2 IC50 11/4 nM) . Substituting JW67 for a more potent tankyrase inhibitor without adjusting concentration ranges would fundamentally alter experimental outcomes, leading to non-comparable target engagement, divergent cellular phenotypes, and irreproducible differentiation protocols .

Quantitative Differentiation Guide for JW67: Comparative Evidence Against Key Wnt/β-Catenin Pathway Inhibitors


Biochemical Potency Differentiation: JW67 (μM-range IC50) Versus High-Affinity Tankyrase Inhibitor XAV939 (nM-range IC50)

JW67 exhibits a canonical Wnt signaling IC50 of 1.17 μM in cellular reporter assays, reflecting its inhibition of the β-catenin destruction complex . In contrast, XAV939 demonstrates substantially higher biochemical potency against tankyrase 1 and 2 with IC50 values of 11 nM and 4 nM, respectively, in cell-free assays . This represents an approximately 106- to 293-fold difference in target binding affinity compared to the functional cellular IC50 of JW67. The quantification confirms that JW67 operates in the low micromolar functional range, whereas XAV939 functions as a sub-nanomolar affinity tool for tankyrase enzymatic inhibition.

Tankyrase inhibition Wnt/β-catenin signaling Biochemical IC50 Enzymatic potency

In Vivo Efficacy Stratification: JW67 (In Vitro Proliferation Suppression) Versus JW74 (In Vivo Tumor Growth Inhibition)

Both JW67 and JW74 are tankyrase inhibitors that suppress in vitro proliferation of colorectal cancer cells [1]. However, only JW74 has demonstrated in vivo efficacy in reducing SW480 tumor xenograft growth and adenoma formation in ApcMin mice following long-term treatment [1][2]. JW67, while effectively inhibiting Wnt signaling and cell cycle progression in vitro (GI50 = 7.8 μM), has not been reported to produce equivalent in vivo tumor suppression in peer-reviewed studies to date . This evidence establishes a clear functional stratification within the JW series: JW67 serves as a validated in vitro tool compound for Wnt pathway inhibition and cell proliferation studies, whereas JW74 is the designated in vivo-active analog for preclinical tumor model investigations [1].

Colorectal cancer Tumor xenograft ApcMin mouse model In vivo efficacy

Functional Anti-Proliferative Activity: JW67 GI50 of 7.8 μM in Colorectal Cancer Cells

JW67 exhibits concentration-dependent inhibition of colorectal cancer cell proliferation with a GI50 value of 7.8 μM . This anti-proliferative effect is mechanistically linked to G1/S cell cycle arrest, as demonstrated in CRC cell lines . Among Wnt pathway inhibitors with comparable functional IC50 values, JW67 is distinguished by the availability of this validated anti-proliferative endpoint that integrates pathway inhibition with cellular phenotypic readout. The GI50 metric provides a standardized reference point for designing proliferation assays and for benchmarking against other tool compounds in CRC research [1].

Cell cycle arrest Colorectal cancer GI50 Anti-proliferative activity

Pathway Selectivity Profile: JW67 Discriminates Canonical Wnt from Sonic Hedgehog and NF-κB Signaling

JW67 is documented as selective for the canonical Wnt pathway over the Sonic hedgehog (Shh) and NF-κB pathways . This selectivity was established through specificity verification using cellular reporter systems and gene expression profile analysis in the original characterization studies [1]. This contrasts with broader-spectrum Wnt pathway modulators and certain tankyrase inhibitors that may exhibit cross-pathway activity. For example, XAV939 has been shown to inhibit PARP1 and PARP2 with IC50 values of 2.2 μM and 114 nM, respectively, in addition to tankyrase inhibition [2], indicating potential polypharmacology that may complicate data interpretation. The documented selectivity of JW67 for Wnt over Shh and NF-κB reduces the likelihood of confounding phenotypic effects from these intersecting developmental signaling pathways .

Pathway selectivity Canonical Wnt Sonic hedgehog NF-κB Off-target profiling

Optimal Application Scenarios for JW67: Evidence-Based Selection for Wnt Pathway Research and Drug Discovery


In Vitro Mechanistic Studies of Wnt/β-Catenin Signaling in Colorectal Cancer Cell Lines

JW67 is optimally suited for in vitro mechanistic investigations requiring canonical Wnt pathway inhibition in colorectal cancer (CRC) cell lines at low micromolar concentrations (IC50 = 1.17 μM) [1]. Its validated anti-proliferative effect (GI50 = 7.8 μM) via G1/S cell cycle arrest provides a robust functional readout for pathway engagement . The compound is best applied in HCT116, SW480, and other CRC lines harboring APC or CTNNB1 mutations to study β-catenin degradation, Axin stabilization, and downstream target gene regulation (AXIN2, SP5, NKD1) [2]. Researchers should select JW67 when the objective is to investigate destruction complex-mediated β-catenin regulation in vitro rather than in vivo tumor growth inhibition, for which JW74 is the more appropriate analog [2].

Stem Cell Fate Modulation: Controlling Wnt-Dependent Differentiation in Pluripotent and Mesenchymal Stem Cells

JW67 has demonstrated utility in stem cell research, specifically for modulating β-catenin signaling to influence differentiation outcomes in mesenchymal stem cells (MSCs) and pluripotent stem cell-derived populations [1]. In a 2025 study, JW67 treatment for 48 hours prior to differentiation initiation was used to assess the quality of trilineage differentiation (chondrogenic, osteogenic, adipogenic) in MSCs derived from pluripotent stem cells [1]. The compound's documented selectivity for canonical Wnt over Shh and NF-κB pathways makes it particularly suitable for stem cell differentiation experiments where minimizing off-pathway interference is critical for data interpretability. JW67 is also offered as part of the Tocriscreen Stem Cell Library , confirming its recognized utility in stem cell biology applications.

Combination Therapy Screening: Assessing JW67 Synergy with Chemotherapeutic Agents in CRC Models

JW67 has been evaluated in combination with paclitaxel in animal models, demonstrating significant decreases in tumor weight and nodule number compared to monotherapy [1]. This supports the use of JW67 in preclinical combination screening studies aimed at identifying Wnt pathway inhibition that sensitizes CRC cells to standard-of-care chemotherapeutics. The compound's functional GI50 of 7.8 μM provides a quantitative benchmark for selecting sub-efficacious concentrations in synergy matrix assays. Researchers should utilize JW67 in in vitro combination viability screens prior to transitioning to in vivo studies with JW74, given the in vivo efficacy stratification between these analogs [2].

Target Validation and Pathway Reporter Assays in Wnt-Driven Cancer Research

JW67 is a validated tool compound for confirming on-target Wnt pathway inhibition in cellular reporter systems (e.g., TOPFlash, SuperTOPFlash) [1]. Its functional IC50 of 1.17 μM in Wnt reporter assays provides a reliable positive control for establishing assay sensitivity and dynamic range. The compound is particularly appropriate for experiments requiring rapid reduction of active β-catenin and subsequent downregulation of Wnt target genes (AXIN2, SP5, NKD1) within 24-48 hours of treatment [2]. For high-throughput screening campaigns aimed at identifying novel Wnt pathway modulators, JW67 serves as a reference inhibitor with well-characterized potency and selectivity, enabling robust Z-factor determination and hit validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for JW67

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.